molecular formula C10H13NO2 B1306196 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine CAS No. 23475-00-5

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine

Cat. No.: B1306196
CAS No.: 23475-00-5
M. Wt: 179.22 g/mol
InChI Key: MCHQABHXBPYZCT-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: A practical preparative method for the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to the ketone in acceptable overall yield .

Industrial Production Methods: While specific industrial production methods for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine are not widely documented, the synthesis typically involves standard organic synthesis techniques, including cyclization and hydrolysis reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Medicine: Research indicates its potential use in developing new therapeutic agents, especially those targeting the β-adrenergic system .

Industry: The compound is used in the production of dyes and other industrial chemicals .

Mechanism of Action

The compound exerts its effects primarily through its interaction with β-adrenergic receptors. It acts as a β-adrenergic stimulant, which means it can mimic the action of adrenaline and noradrenaline, leading to increased heart rate and bronchodilation . The molecular targets include β-adrenergic receptors, and the pathways involved are related to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .

Comparison with Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
  • 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid
  • 2H-1,5-benzodioxepin, 3,4-dihydro-

Uniqueness: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is unique due to its specific β-adrenergic stimulant activity, which is not commonly observed in other similar compounds . This makes it particularly valuable in the development of new therapeutic agents targeting the β-adrenergic system .

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHQABHXBPYZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383614
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23475-00-5
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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